Desethyl chloroquine diphosphate

Description

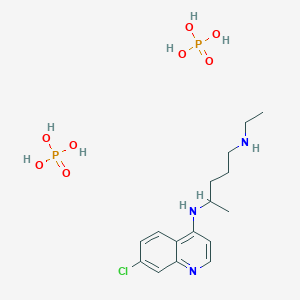

The exact mass of the compound this compound is 487.1040165 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.2H3O4P/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;2*1-5(2,3)4/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKNKEKUPZTKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678694 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247912-76-1 | |

| Record name | Phosphoric acid--N~4~-(7-chloroquinolin-4-yl)-N~1~-ethylpentane-1,4-diamine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Desethylchloroquine Diphosphate in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylchloroquine (DEC) is the primary active metabolite of the widely known antimalarial drug, chloroquine (CQ). As such, its mechanism of action against Plasmodium falciparum, the deadliest species of malaria parasite, is of significant interest, particularly in the context of chloroquine resistance. This technical guide provides a detailed overview of the core mechanism of action of desethylchloroquine diphosphate, drawing on established principles from its parent compound, chloroquine, and available comparative data. The guide delves into its primary molecular target, the inhibition of hemozoin formation within the parasite's digestive vacuole, and its interaction with the P. falciparum chloroquine resistance transporter (PfCRT). Quantitative data on its antiplasmodial activity are presented, alongside detailed experimental protocols for key assays. Visual diagrams are provided to illustrate the core mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The primary mechanism of action of desethylchloroquine, much like chloroquine, is the disruption of the detoxification of heme within the digestive vacuole (DV) of Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests large quantities of host hemoglobin to acquire essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by biocrystallization into an inert, insoluble polymer called hemozoin.

Desethylchloroquine, being a weak base, accumulates to high concentrations in the acidic environment of the digestive vacuole. Here, it is believed to bind to heme molecules, preventing their incorporation into the growing hemozoin crystal. This inhibition of hemozoin formation leads to the accumulation of toxic free heme, which in turn causes oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.

Caption: Role of PfCRT in Desethylchloroquine Efflux

Quantitative Data

The following table summarizes the available quantitative data on the in vitro antiplasmodial activity of desethylchloroquine compared to chloroquine.

| Compound | P. falciparum Strain | IC50 (ng/mL) | Fold Difference (DEC vs. CQ) | Reference |

| Desethylchloroquine | Vietnam Smith (CQ-Resistant) | ~3x higher than CQ | 3 | [1] |

| Chloroquine | Vietnam Smith (CQ-Resistant) | - | - | [1] |

| Desethylchloroquine | Camp (CQ-Sensitive) | Nearly equivalent to CQ | ~1 | [1] |

| Chloroquine | Camp (CQ-Sensitive) | - | - | [1] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of desethylchloroquine diphosphate against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

-

Desethylchloroquine diphosphate stock solution (in sterile water or DMSO)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of desethylchloroquine diphosphate in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: In Vitro Antiplasmodial Activity Assay Workflow

β-Hematin (Hemozoin) Inhibition Assay

This cell-free assay measures the ability of desethylchloroquine diphosphate to inhibit the formation of β-hematin.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (0.5 M, pH 4.8)

-

Desethylchloroquine diphosphate stock solution (in DMSO)

-

96-well microtiter plates

-

Plate shaker

-

Spectrophotometer

Procedure:

-

Add the sodium acetate buffer to the wells of a 96-well plate.

-

Add the desethylchloroquine diphosphate solution at various concentrations to the wells. Include a drug-free control.

-

Initiate the reaction by adding a solution of hemin chloride (dissolved in DMSO and diluted in the acetate buffer).

-

Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Remove the supernatant and wash the pellet with DMSO to remove unreacted heme.

-

Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition and the IC50 value.

Conclusion

Desethylchloroquine diphosphate, the major active metabolite of chloroquine, exerts its antiplasmodial effect primarily by inhibiting hemozoin formation in the digestive vacuole of Plasmodium falciparum. Its mechanism of action is largely analogous to that of its parent compound. While effective against chloroquine-sensitive strains, its activity is diminished in resistant parasites due to efflux from the digestive vacuole by the mutant PfCRT transporter. Further quantitative studies are required to fully elucidate the specific binding kinetics of desethylchloroquine with heme and PfCRT, which would provide a more complete understanding of its role in both the therapeutic action and the resistance mechanisms of 4-aminoquinoline antimalarials.

References

Desethyl chloroquine diphosphate as a primary metabolite of chloroquine

Desethylchloroquine Diphosphate: A Primary Metabolite of Chloroquine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chloroquine (CQ), a 4-aminoquinoline compound, has long been a cornerstone in the treatment and prophylaxis of malaria and is also utilized for its anti-inflammatory properties in autoimmune diseases. Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism, which primarily occurs in the liver. The principal metabolic pathway is N-dealkylation, leading to the formation of the pharmacologically active primary metabolite, desethylchloroquine (DCQ).[1][2] This technical guide provides a comprehensive overview of desethylchloroquine, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and the analytical methodologies used for its quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimalarial drugs and their metabolic pathways.

Introduction to Chloroquine Metabolism

Chloroquine is extensively metabolized in the body, primarily by the hepatic cytochrome P450 (CYP) enzyme system.[2][3] The main biotransformation reaction is N-dealkylation, which produces desethylchloroquine (DCQ) and, subsequently, bisdesethylchloroquine (BDCQ).[1][4] DCQ is considered the major metabolite, with plasma concentrations reaching up to 47.7% of the parent drug during chronic treatment.[1][5] Both CQ and DCQ have long elimination half-lives, ranging from 20 to 60 days, and can be detected in urine months after a single dose.[1][2] This prolonged presence underscores the importance of understanding the metabolite's contribution to both the therapeutic and potential toxic effects of chloroquine.

Formation of Desethylchloroquine: The Metabolic Pathway

The conversion of chloroquine to desethylchloroquine is a critical step in its metabolic cascade. This reaction is catalyzed by several CYP450 isoforms.

Key Enzymes and Kinetics

In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP2C8, CYP3A4, and CYP2D6 as the main isoforms responsible for the N-desethylation of chloroquine.[6][7][8] CYP2C8 and CYP3A4 function as low-affinity, high-capacity systems, while CYP2D6 exhibits higher affinity but lower capacity.[6][7] At therapeutically relevant concentrations in the liver, CYP2C8 and CYP3A4 are expected to be the primary contributors to DCQ formation.[6][7][8][9]

The metabolic process can be visualized as a two-step N-dealkylation.

Quantitative Metabolic Data

The kinetics of DCQ formation have been characterized in multiple studies. The data highlight the involvement of several enzymes, often resulting in biphasic kinetics.

| Parameter | Value | Enzyme System | Source |

| Apparent Km | 444 +/- 121 µM | Human Liver Microsomes | [6][7] |

| Apparent Vmax | 617 +/- 128 pmol/min/mg protein | Human Liver Microsomes | [6][7] |

| Apparent Km (Low Km component) | 0.21 mM | Human Liver Microsomes | [1] |

| Apparent Vmax (Low Km component) | 1.02 nmol/min/mg protein | Human Liver Microsomes | [1] |

| Apparent Km (High Km component) | 3.4 mM | Human Liver Microsomes | [1] |

| Apparent Vmax (High Km component) | 10.5 nmol/min/mg protein | Human Liver Microsomes | [1] |

Table 1: Kinetic parameters for the formation of desethylchloroquine.

Correlational studies in a panel of human livers further confirm the roles of specific CYP enzymes. DCQ formation shows a high correlation with CYP3A-mediated reactions (r = 0.80) and CYP2C8-mediated reactions (r = 0.82).[1][7][10]

Pharmacokinetics of Desethylchloroquine

Desethylchloroquine is rapidly detectable in plasma, appearing within 30 minutes of oral chloroquine administration.[11] Its pharmacokinetic profile is characterized by a slow clearance and a large volume of distribution, similar to the parent compound.

| Parameter | Value | Condition | Source |

| Time to Peak Concentration (Tmax) | 2 - 12 hours | After first dose in children | [11] |

| Peak Concentration (Cmax) | 9 - 62 ng/mL | After first dose (10 mg/kg CQ) | [11] |

| Relative Plasma Concentration | ~40% of Chloroquine levels | Steady-state | [1][2] |

| Elimination Half-Life (t1/2) | 20 - 60 days | - | [1][2] |

| AUC ((S)-desethylchloroquine) | 12.9 +/- 7.4 mg/L.h | After single oral dose | [12] |

| AUC ((R)-desethylchloroquine) | 6.29 +/- 2.18 mg/L.h | After single oral dose | [12] |

| Mean Whole Blood Conc. (Day 1) | 915 nmol/L | Long-term prophylaxis | [13] |

| Mean Whole Blood Conc. (Day 7) | 384 nmol/L | Long-term prophylaxis | [13] |

Table 2: Pharmacokinetic parameters of desethylchloroquine.

The metabolism of chloroquine is stereoselective, with a preferential metabolism of S(+)-chloroquine, leading to higher blood concentrations of the S(+)-form of desethylchloroquine.[2][12]

Pharmacodynamics and Biological Activity

Desethylchloroquine is not an inactive metabolite; it retains significant pharmacological activity.

Antimalarial Activity

DCQ possesses antiplasmodic activity and contributes to the overall therapeutic effect of chloroquine treatment.[14][15][16] In vitro studies have compared its activity against Plasmodium falciparum strains. Against chloroquine-sensitive strains, DCQ shows inhibitory activity similar to that of chloroquine itself.[17][18] However, its activity is reduced against chloroquine-resistant strains.[4][17]

Other Biological Effects

Like its parent compound, desethylchloroquine is known to interfere with lysosomal activity and autophagy. Chloroquine and its metabolites can alter signaling pathways, including the NF-κB pathway, and modulate cytokine production.[19] While most research on signaling pathways has focused on chloroquine, the structural similarity and retained activity of DCQ suggest it may have comparable effects. Chloroquine has been shown to affect the cell cycle and glycerophospholipid metabolism pathways in cancer cells.[20]

References

- 1. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroquine - Wikipedia [en.wikipedia.org]

- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine levels in blood during chronic treatment of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Plasma chloroquine and desethylchloroquine concentrations in children during and after chloroquine treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroquine and desethylchloroquine concentrations during regular long-term malaria prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Desethyl chloroquine diphosphate [cnreagent.com]

- 16. Chloroquine and hydroxychloroquine in the treatment of malaria and repurposing in treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

Investigating the Antiplasmodial Activity of Desethylchloroquine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylchloroquine, the major active metabolite of the widely-used antimalarial drug chloroquine, exhibits significant antiplasmodial activity. This technical guide provides a comprehensive overview of the current understanding of desethylchloroquine diphosphate's efficacy against Plasmodium species. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for assessing its activity, and explores the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and development.

Introduction

Chloroquine has been a cornerstone of malaria treatment for decades. Its efficacy is, in part, attributed to its active metabolites, primarily desethylchloroquine. Understanding the standalone antiplasmodial properties of desethylchloroquine is crucial for several reasons: it provides insights into the overall therapeutic profile of chloroquine, it can inform the design of new antimalarial agents with improved metabolic stability and activity, and it helps in elucidating mechanisms of drug resistance. This guide synthesizes the available scientific data on desethylchloroquine diphosphate to facilitate further research and development in this area.

Quantitative Antiplasmodial Activity

The antiplasmodial activity of desethylchloroquine has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Antiplasmodial Activity of Desethylchloroquine

| Plasmodium falciparum Strain | Chloroquine Susceptibility | IC₅₀ (nM) of Desethylchloroquine | Reference |

| LA136 | Not Specified | 9.9 ng/mL (~34 nM) | [1] |

| Camp LA 137 | Sensitive | Nearly equivalent to chloroquine | [2] |

| Vietnam Smith LA 137 | Resistant | Three-fold less active than against sensitive strain | [2] |

| Not Specified | Sensitive | Similar to chloroquine | [3] |

| Not Specified | Resistant | Less active than chloroquine | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antiplasmodial Activity of Desethylchloroquine

| Animal Model | Plasmodium Species | Efficacy Metric | Value (mg/kg) | Reference |

| Mice | P. berghei berghei | ED₉₅ | 3.7 | [4] |

ED₉₅ (Effective dose 95) is the dose of a drug that produces a therapeutic effect in 95% of the population.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antiplasmodial activity of desethylchloroquine diphosphate.

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

Objective: To determine the IC₅₀ value of desethylchloroquine diphosphate against various strains of P. falciparum.

Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes

-

96-well microplates

-

Desethylchloroquine diphosphate stock solution (in DMSO or water)

-

SYBR Green I nucleic acid gel stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of desethylchloroquine diphosphate in complete culture medium in a 96-well plate.

-

Add parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as positive controls.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1-4 hours.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

β-Hematin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial detoxification process for the malaria parasite.

Objective: To evaluate the potential of desethylchloroquine diphosphate to inhibit heme detoxification in Plasmodium.

Materials:

-

Hemin chloride

-

Sodium acetate

-

Acetic acid

-

Desethylchloroquine diphosphate stock solution

-

96-well microplate

-

Plate shaker

-

Spectrophotometer

Procedure:

-

Prepare a solution of hemin in a suitable solvent (e.g., DMSO or NaOH).

-

In a 96-well plate, add the hemin solution, acetate buffer (pH ~5.0), and serial dilutions of desethylchloroquine diphosphate.

-

Incubate the plate at 60°C for 18-24 hours with continuous shaking to induce β-hematin formation.

-

After incubation, centrifuge the plate and discard the supernatant.

-

Wash the pellet (β-hematin) with DMSO to remove unreacted hemin.

-

Dissolve the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition of β-hematin formation for each drug concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by desethylchloroquine are not as extensively studied as those of its parent compound, chloroquine. However, given their structural similarity and the fact that desethylchloroquine is an active metabolite, it is highly probable that they share common mechanisms of action. The following diagrams illustrate the known and putative signaling pathways affected by chloroquine, which likely extend to desethylchloroquine.

Disclaimer: The following signaling pathway diagrams are primarily based on the known effects of chloroquine. Direct experimental evidence specifically for desethylchloroquine is limited. These models serve as a putative framework for the action of desethylchloroquine.

Inhibition of Heme Detoxification

A primary mechanism of action for 4-aminoquinolines like chloroquine and its metabolites is the interference with the parasite's heme detoxification process within the digestive vacuole.

Caption: Inhibition of heme detoxification by desethylchloroquine.

Putative Modulation of Host Cell Signaling Pathways

Recent research has indicated that chloroquine can modulate host cell signaling pathways, which may contribute to its overall therapeutic effect. These effects are likely shared by desethylchloroquine.

Chloroquine has been shown to activate the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, leading to the stabilization and activation of the tumor suppressor protein p53.[5][6][7][8][9][10] This can induce cell cycle arrest and apoptosis.

Caption: Putative activation of the ATM/p53 pathway.

Chloroquine has also been implicated in the inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][11][12][13][14] This pathway is involved in inflammation and cell survival.

Caption: Putative inhibition of the Jak2/STAT3 pathway.

Conclusion

Desethylchloroquine diphosphate is a pharmacologically active metabolite of chloroquine with demonstrable antiplasmodial activity. While its potency against chloroquine-resistant strains of P. falciparum appears to be reduced compared to sensitive strains, it still contributes significantly to the overall therapeutic effect of the parent drug. The primary mechanism of action is believed to be the inhibition of heme detoxification, a hallmark of 4-aminoquinoline antimalarials. Furthermore, emerging evidence on the immunomodulatory effects of chloroquine via host cell signaling pathways, such as ATM/p53 and Jak2/STAT3, suggests that desethylchloroquine may also exert its effects through these mechanisms.

Further research is warranted to fully elucidate the specific contributions of desethylchloroquine to the antiplasmodial and potential immunomodulatory effects of chloroquine. A more detailed characterization of its activity against a wider panel of drug-resistant Plasmodium isolates and a deeper investigation into its interactions with host cell signaling pathways will be invaluable for the future design of novel and effective antimalarial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. color | Graphviz [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Chloroquine eliminates cancer stem cells through deregulation of Jak2 and DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 is required for chloroquine-induced atheroprotection but not insulin sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK2/STAT3 Signaling Pathway Modulates Acute Methylmercury Toxicity in the Mouse Astrocyte C8-D1A Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]

Desethyl chloroquine diphosphate's role in autophagy inhibition pathways

An In-depth Technical Guide to the Role of Desethyl Chloroquine Diphosphate in Autophagy Inhibition Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Desethyl chloroquine is a primary metabolite of the well-known autophagy inhibitor, chloroquine. While research directly focused on desethyl chloroquine's role in autophagy is limited, its mechanism of action is largely inferred from the extensive studies of its parent compound. Chloroquine and its derivatives, including desethyl chloroquine, are lysosomotropic agents that disrupt the final stages of autophagy. They accumulate in lysosomes, raising the intra-organellar pH. This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes to form autolysosomes. The resulting blockage of autophagic flux leads to an accumulation of autophagosomes and prevents the degradation and recycling of cellular components. This guide provides a detailed overview of the autophagy inhibition pathway modulated by chloroquine and its metabolites, presents relevant quantitative data, outlines key experimental protocols for studying these effects, and includes detailed signaling pathway diagrams.

The Canonical Autophagy Pathway

Autophagy is a catabolic process responsible for the degradation of cellular components via the lysosome. It plays a critical role in cellular homeostasis, stress response, and the removal of damaged organelles and misfolded proteins. The process can be broadly divided into several key stages: initiation, nucleation, elongation, closure, and fusion/degradation.

In Vitro Biological Activity of Desethylchloroquine Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of Desethylchloroquine diphosphate, a major metabolite of Chloroquine. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.

Quantitative Assessment of Biological Activity

The in vitro efficacy of Desethylchloroquine diphosphate has been predominantly evaluated against Plasmodium falciparum, the parasite responsible for malaria, and to a lesser extent, against viral pathogens.

Anti-malarial Activity

Desethylchloroquine (DEC) has demonstrated significant activity against Chloroquine-sensitive strains of P. falciparum. Its efficacy is comparable to that of Chloroquine itself in these strains. However, a notable decrease in activity is observed against Chloroquine-resistant strains.

| Compound | P. falciparum Strain | Activity Metric (ID50) | Reference |

| Desethylchloroquine (DEC) | Camp (Chloroquine-sensitive) | Nearly equivalent to Chloroquine | [1] |

| Desethylchloroquine (DEC) | Vietnam Smith (Chloroquine-resistant) | Three-fold less active than against sensitive strains | [1] |

| Bis-desethylchloroquine (bis-DEC) | Camp (Chloroquine-sensitive) | Less active (ID50 > 2x Chloroquine) | [1] |

| Bis-desethylchloroquine (bis-DEC) | Vietnam Smith (Chloroquine-resistant) | No activity at concentrations up to 340 ng/ml | [1] |

Table 1: In vitro anti-malarial activity of Desethylchloroquine and its related metabolite against P. falciparum.

Antiviral Activity

While research on the specific antiviral activity of Desethylchloroquine is less extensive than for its parent compound, studies on related antimalarials provide context for its potential efficacy. For instance, various antimalarial drugs have shown in vitro activity against SARS-CoV-2.

| Compound | Virus | Activity Metric (EC50) | Activity Metric (EC90) | Reference |

| Chloroquine | SARS-CoV-2 | 2.1 µM | 3.8 µM | [2] |

| Hydroxychloroquine | SARS-CoV-2 | 1.5 µM | 3.0 µM | [2] |

| Desethylamodiaquine | SARS-CoV-2 | 0.52 µM | 1.9 µM | [2] |

Table 2: In vitro antiviral activity of selected antimalarials against SARS-CoV-2. Data for Desethylchloroquine is not explicitly available but the data for structurally similar compounds is presented for context.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro assessment of Desethylchloroquine diphosphate.

Anti-malarial Susceptibility Testing

A common method for assessing the in vitro anti-malarial activity of compounds is the semi-automated microdilution technique.[1]

Objective: To determine the 50% inhibitory dose (ID50) of the test compound against P. falciparum cultures.

Materials:

-

Plasmodium falciparum isolates (e.g., Chloroquine-sensitive and Chloroquine-resistant strains)

-

Complete culture medium (RPMI-1640 supplemented with human serum and hypoxanthine)

-

Test compounds (Desethylchloroquine diphosphate, Chloroquine, etc.) dissolved in an appropriate solvent

-

96-well microtiter plates

-

Radiolabeled hypoxanthine

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Add synchronized P. falciparum cultures (typically at the ring stage) to each well of the 96-well plate.

-

Add the diluted test compounds to the wells. Include control wells with no drug and wells with a standard antimalarial drug.

-

Incubate the plates for 48 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After the initial incubation, add radiolabeled hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the parasites onto filter mats using a cell harvester.

-

Measure the incorporation of radiolabeled hypoxanthine using a scintillation counter.

-

Calculate the ID50 values by plotting the percentage of inhibition of hypoxanthine incorporation against the log of the drug concentration.

Cytotoxicity Assays

Standard colorimetric assays such as the MTT or Neutral Red uptake assays are utilized to assess the cytotoxicity of the compound on various cell lines.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

-

Mammalian cell lines (e.g., Vero, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

Test compound (Desethylchloroquine diphosphate)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a buffered solution)

-

96-well microtiter plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of Desethylchloroquine and a typical experimental workflow for its in vitro evaluation.

Caption: Proposed mechanism of action for Desethylchloroquine.

Caption: General workflow for in vitro biological activity assessment.

Mechanism of Action

Desethylchloroquine is a major metabolite of Chloroquine, and its mechanism of action is believed to be similar.[3][4] Chloroquine and its metabolites are known to interfere with lysosomal activity and autophagy. They can also modulate signaling pathways and transcriptional activity, which may result in altered cytokine production.

The anti-malarial effect is primarily attributed to the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which causes parasite death.

In the context of broader cellular effects, Desethylchloroquine, like Chloroquine, is an inhibitor of autophagy and toll-like receptors (TLRs).[3][4] By inhibiting autophagy, it can disrupt cellular degradation and recycling processes, which can be detrimental to pathogens that rely on these pathways. The inhibition of TLRs, particularly endosomal TLRs, can suppress the inflammatory response by reducing the production of pro-inflammatory cytokines.[3]

Desethylchloroquine is formed from Chloroquine through dealkylation, a process primarily catalyzed by the cytochrome P450 isoforms CYP2C8 and CYP3A4, and to a lesser extent by CYP2D6.[5]

References

Unveiling the Immunomodulatory Landscape of Desethylchloroquine Diphosphate: A Technical Guide

Introduction

Desethylchloroquine diphosphate is the primary active metabolite of Chloroquine (CQ), a well-established 4-aminoquinoline drug with a long history of use in the treatment of malaria and various autoimmune diseases. While the pharmacological and immunomodulatory effects of Chloroquine are extensively documented, Desethylchloroquine, formed by N-dealkylation of the parent compound primarily by cytochrome P450 enzymes (CYP2C8 and CYP3A4), has received significantly less direct investigation. As an active metabolite, it is crucial for researchers and drug development professionals to understand its intrinsic immunomodulatory properties.

This technical guide synthesizes the current understanding of Desethylchloroquine's effects on the immune system. Given the limited availability of research focused exclusively on this metabolite, this paper operates on the well-supported assumption that the immunomodulatory mechanisms of Desethylchloroquine are largely analogous to those of Chloroquine. The available literature indicates that both Chloroquine and its metabolites possess immunomodulatory capabilities, primarily through the inhibition of autophagy and Toll-like receptor (TLR) signaling. This document will provide a detailed overview of these mechanisms, supported by quantitative data derived from Chloroquine studies, relevant experimental protocols, and visual representations of the key signaling pathways involved.

Core Immunomodulatory Mechanisms

The immunomodulatory effects of Chloroquine and, by extension, Desethylchloroquine, are multifaceted. The primary mechanisms can be attributed to their nature as weak bases, which leads to their accumulation in acidic intracellular compartments like lysosomes and endosomes. This accumulation results in two major downstream consequences:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: By increasing the pH of endosomes, the function of acid-dependent endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) is impaired. These receptors are critical for recognizing nucleic acid patterns from pathogens and damaged host cells. Inhibition of their signaling curtails the production of key pro-inflammatory cytokines, most notably type I interferons (IFN-I). Some evidence also suggests that these compounds can directly bind to nucleic acids, preventing their recognition by TLRs.

-

Modulation of Autophagy: Autophagy is a fundamental cellular process for degrading and recycling cellular components, which also plays a role in antigen presentation and immune signaling. By raising lysosomal pH, Chloroquine and its metabolites inhibit the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process. This disruption can affect antigen processing and presentation on MHC class II molecules, thereby dampening T-cell activation.

Data Presentation: Quantitative Effects on Immune Responses

The following tables summarize quantitative data from studies on Chloroquine, which serve as a proxy for the expected effects of Desethylchloroquine diphosphate.

Table 1: Effect of Chloroquine on Pro-Inflammatory Cytokine Secretion

| Cytokine | Cell Type/Model | Stimulus | Chloroquine Concentration | Observed Effect |

| TNF-α | Human Lung Explants | LPS | 100 µM | 76% inhibition of release |

| IL-6 | Human Lung Explants | LPS | 100 µM | 68% inhibition of release |

| CCL2 (MCP-1) | Human Lung Explants | LPS | 100 µM | 72% inhibition of release |

| CCL3 (MIP-1α) | Human Lung Explants | LPS | 100 µM | 67% inhibition of release |

| TNF-α | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |

| IL-1β | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |

| IL-6 | Human Whole Blood | Endotoxin (LPS) | Dose-dependent | Inhibition of secretion and mRNA expression |

| IL-17 | Human CD4+ T cells / mo-Langerhans cells | - | - | Promotes production via p38-dependent IL-23 release |

Data sourced from studies on Chloroquine, presented as a reference for Desethylchloroquine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunomodulatory compounds. The following protocols, commonly used for evaluating Chloroquine, are directly applicable for investigating Desethylchloroquine diphosphate.

Protocol 1: In Vitro Cytokine Release Assay

This protocol assesses the effect of the test compound on cytokine production by immune cells in response to a pro-inflammatory stimulus.

-

Cell Culture:

-

Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, use a specific cell line such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs). .

-

Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Compound Treatment:

-

Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of Desethylchloroquine diphosphate (e.g., 1 µM to 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or saline).

-

-

Stimulation:

-

Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) at 100 ng/mL to activate TLR4.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for cytokine analysis.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Protocol 2: TLR Activation Assay using Reporter Cells

This protocol determines if the compound inhibits TLR signaling pathways.

-

Cell Line:

-

Use a HEK293 cell line stably transfected with a specific human TLR (e.g., TLR7 or TLR9) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

-

Assay Procedure:

-

Plate the HEK-TLR reporter cells in a 96-well plate.

-

Add different concentrations of Desethylchloroquine diphosphate to the wells.

-

Immediately add the specific TLR ligand (e.g., R837 for TLR7, CpG ODN for TLR9).

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Measure SEAP activity in the supernatant using a colorimetric substrate like QUANTI-Blue™.

-

Read the absorbance at 620-655 nm. A decrease in absorbance in treated wells compared to control wells indicates inhibition of the TLR signaling pathway.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key immunological pathways modulated by Chloroquine and its metabolites.

Figure 1: Inhibition of Endosomal Toll-Like Receptor 9 (TLR9) Signaling.

Figure 2: Mechanism of Autophagy Inhibition by Desethylchloroquine.

Conclusion

Desethylchloroquine diphosphate, as the principal active metabolite of Chloroquine, is strongly indicated to possess significant immunomodulatory properties. The primary mechanisms of action are centered on the disruption of key cellular processes within acidic organelles, leading to the inhibition of endosomal TLR signaling and the modulation of autophagy. These actions collectively result in a dampened pro-inflammatory cytokine response and altered antigen presentation, which explains the therapeutic utility of the parent compound in autoimmune disorders.

While this guide provides a robust framework based on the extensive research available for Chloroquine, it underscores a critical gap in the literature. Direct, quantitative studies comparing the immunomodulatory potency and specific cytokine profiles of Desethylchloroquine diphosphate against its parent compound are necessary. Such research would provide a more nuanced understanding of its role in both therapeutic efficacy and potential off-target effects, enabling more precise drug development and clinical application in the future. Professionals in the field are encouraged to apply the outlined experimental protocols to directly investigate this important metabolite.

In Vivo Distribution and Metabolism of Desethylchloroquine Diphosphate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Desethylchloroquine (DCQ) is the principal and pharmacologically active metabolite of the widely used antimalarial and autoimmune therapeutic agent, Chloroquine (CQ). Understanding the in vivo fate of DCQ is critical for comprehending the overall efficacy, pharmacokinetic profile, and potential toxicity of its parent compound. This technical guide provides a comprehensive overview of the in vivo distribution, metabolism, and excretion of Desethylchloroquine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Metabolism of Desethylchloroquine

The biotransformation of Chloroquine predominantly occurs in the liver, leading to the formation of Desethylchloroquine. This process is a critical first step in the metabolic cascade.

1.1 Primary Metabolic Pathway Chloroquine undergoes N-dealkylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system, to yield its major metabolite, Desethylchloroquine (DCQ).[1][2] Further dealkylation can occur, converting DCQ into bisdesethylchloroquine (BDCQ).[1] In humans, DCQ concentrations in circulation can reach approximately 40% of the parent Chloroquine concentrations.[1]

1.2 Key Metabolic Enzymes In vitro studies using human liver microsomes have identified several CYP isoforms responsible for the N-desethylation of Chloroquine. The primary contributors are CYP2C8 and CYP3A4, which function as low-affinity, high-capacity systems.[2][3] CYP2D6 also participates, but as a high-affinity, low-capacity enzyme.[2] At therapeutically relevant concentrations in the liver, CYP2C8 and CYP3A4 are expected to account for the majority of DCQ formation.[2]

Caption: Metabolic conversion of Chloroquine to its primary and secondary metabolites.

In Vivo Distribution

Desethylchloroquine exhibits extensive distribution into tissues, where its concentrations significantly exceed those observed in plasma.

2.1 Tissue Accumulation Studies in rats have demonstrated that 24 hours after administration, the concentrations of DCQ in various organs are 34 to 250 times higher than in plasma.[4] This indicates significant tissue sequestration, a characteristic shared with the parent compound, Chloroquine.[4] The highest concentrations of DCQ are consistently found in the lungs and spleen.[5]

Table 1: Tissue Distribution of Desethylchloroquine in Rats (24h post-administration)

| Tissue | Concentration Relative to Plasma | Reference |

|---|---|---|

| Liver | 34-250x higher | [4] |

| Heart | 34-250x higher | [4] |

| Lungs | 34-250x higher | [4] |

| Kidney | 34-250x higher | [4] |

| Spleen | 34-250x higher |[4] |

Table 2: Rank Order of Desethylchloroquine Tissue Concentration in Rats

| Rank | Tissue | Reference |

|---|---|---|

| 1 | Lung | [5] |

| 2 | Spleen | [5] |

| 3 | Kidney | [5] |

| 4 | Liver | [5] |

| 5 | Heart |[5] |

Recent studies using mass spectrometry imaging in mice have provided more granular detail, showing that DCQ accumulates distinctly in the pelvis of the kidney in both males and females.[6]

Pharmacokinetics and Excretion

The elimination of Desethylchloroquine is a slow process, primarily occurring via the kidneys.

3.1 Urinary Excretion Following intravenous administration in rats, a significant portion of DCQ is excreted in the urine.[4][5] The maximum rate of excretion typically occurs within the first 24 hours.[4][5] The total urinary recovery of DCQ is estimated to be around 25% of the administered dose.[4][5] The mean urinary excretion half-life in rats has been calculated to be approximately 6.8 days.[5]

Table 3: Excretion Parameters of Desethylchloroquine in Rats

| Parameter | Value | Reference |

|---|---|---|

| Route of Excretion | Urinary | [4][5] |

| Total Urinary Recovery (% of dose) | ~25.2% | [4][5] |

| Peak Excretion Period | First 24 hours | [4][5] |

| Mean Urinary Excretion Half-life | 6.8 days |[5] |

Key Experimental Protocols

The following sections detail the methodologies employed in foundational studies to determine the distribution and metabolism of Desethylchloroquine.

4.1 Protocol: Tissue Distribution Study in Rats

-

Objective: To determine the concentration of Desethylchloroquine in various tissues relative to plasma.

-

Animal Model: Male and female rats.[4]

-

Test Compound: Desethylchloroquine diphosphate.

-

Administration: A single intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[4][5]

-

Sample Collection: At 24 hours post-administration, animals are euthanized. Blood is collected for plasma separation. Tissues including the liver, heart, lungs, kidney, and spleen are excised.[4][5]

-

Sample Preparation: Tissues are weighed and homogenized. Both plasma and tissue homogenates undergo an extraction procedure to isolate the analyte.

-

Analytical Method: Quantification of Desethylchloroquine is performed using a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[7][8]

Caption: A typical experimental workflow for an in vivo tissue distribution study.

4.2 Protocol: Bioanalytical Method via HPTLC

-

Objective: To quantify Desethylchloroquine in biological fluids.

-

Matrices: Plasma, erythrocytes, urine.[7]

-

Extraction: Samples are made alkaline, and the analyte is extracted into an organic solvent like heptane.[7] The extraction efficiency is reported to be approximately 76%.[7]

-

Chromatography:

-

Detection: The separated compounds are quantified by scanning their fluorescent signals.[7]

-

Sensitivity: The detection limit is reported as 0.01 µmol/L for Desethylchloroquine.[7]

References

- 1. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Distribution and urinary excretion of the desethylmetabolites of chloroquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DISPOSITION AND ANTIMALARIAL ACTIVITIES OF THE DESETHYL METABOLITES OF CHLOROQUINE [library.adhl.africa]

- 6. Elucidating Gender-Specific Distribution of Imipramine, Chloroquine, and Their Metabolites in Mice Kidney Tissues through AP-MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Chloroquine and its Metabolite, Desethylchloroquine, on Cytokine Production: A Technical Guide

Disclaimer: Scientific literature extensively details the immunomodulatory effects of chloroquine (CQ), while specific data on its primary metabolite, desethylchloroquine diphosphate, is limited. This guide focuses on the well-documented impact of chloroquine on cytokine production, with the understanding that desethylchloroquine, as a major active metabolite, likely contributes to these effects in vivo. Approximately 40% of chloroquine is metabolized into desethylchloroquine and bisdesethylchloroquine.[1] Both chloroquine and its metabolites are recognized for their immunomodulatory properties.[1]

Executive Summary

Chloroquine, a well-established antimalarial and antirheumatic drug, exerts significant immunomodulatory effects by altering the production of key cytokines.[2] This technical guide provides a comprehensive overview of the current understanding of how chloroquine, and by extension its major metabolite desethylchloroquine, impacts the synthesis and release of pro-inflammatory cytokines. The document summarizes quantitative data on cytokine inhibition, details common experimental protocols for studying these effects, and visualizes the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of 4-aminoquinoline compounds in inflammatory and autoimmune diseases.

Data Presentation: Quantitative Impact on Cytokine Production

Chloroquine has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Chloroquine's Inhibitory Effect on Tumor Necrosis Factor-alpha (TNF-α) Production

| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of TNF-α | Reference |

| Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 76% | [3][4] |

| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | 0.13 mg/ml | 75-90% | [7][8] |

| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |

| Human PBMC | Phytohemagglutinin (PHA) | Not specified | Inhibition observed | [10] |

| Human PBMC | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [10] |

Table 2: Chloroquine's Inhibitory Effect on Interleukin-6 (IL-6) Production

| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of IL-6 | Reference |

| Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 68% | [3][4] |

| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |

| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |

| Human PBMC | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [10] |

Table 3: Chloroquine's Inhibitory Effect on Interleukin-1beta (IL-1β) Production

| Cell Type | Stimulus | Chloroquine Concentration | Inhibition of IL-1β | Reference |

| Human Monocytes/Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition observed | [5][6] |

| Human Whole Blood | Endotoxin | Dose-dependent | Inhibition observed | [9] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the literature regarding the impact of chloroquine on cytokine production.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human monocytic cell lines (e.g., U-937, THP-1), murine macrophage cell lines (e.g., RAW 264.7), and primary human or murine macrophages are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce cytokine production, cells are stimulated with inflammatory agents such as lipopolysaccharide (LPS) from E. coli or phytohemagglutinin (PHA).

-

Drug Treatment: Chloroquine diphosphate is typically dissolved in sterile water. Cells are pre-treated with varying concentrations of chloroquine for a specified period (e.g., 2 hours) before the addition of the stimulus.

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying the concentration of secreted cytokines in cell culture supernatants. Specific ELISA kits for TNF-α, IL-6, and IL-1β are commercially available. The assay typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Incubating the plate with cell culture supernatants.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a measurable color change.

-

Measuring the absorbance using a microplate reader and calculating the cytokine concentration based on a standard curve.

-

-

Northern Blotting and RT-PCR: These techniques are used to measure the steady-state levels of cytokine mRNA.[5][6]

-

RNA Isolation: Total RNA is extracted from the cells using methods like TRIzol reagent.

-

Northern Blotting: RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the cytokine mRNA.

-

RT-PCR: RNA is reverse-transcribed into cDNA, which is then amplified using primers specific for the cytokine gene. The amount of amplified product can be quantified using real-time PCR.

-

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by chloroquine and a typical experimental workflow.

References

- 1. Mutagenic, Genotoxic and Immunomodulatory effects of Hydroxychloroquine and Chloroquine: a review to evaluate its potential to use as a prophylactic drug against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A linked physiologically based pharmacokinetic model for hydroxychloroquine and metabolite desethylhydroxychloroquine in SARS‐CoV‐2(−)/(+) populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloroquine inhibits macrophage tumour necrosis factor-alpha mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Desethylchloroquine Diphosphate in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylchloroquine, the major active metabolite of the well-known anti-malarial and autophagy-inhibiting agent chloroquine, is emerging as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the role of Desethylchloroquine diphosphate in cancer cell line studies. While direct research on this specific diphosphate salt is nascent, this document extrapolates from the extensive literature on its parent compound, chloroquine, to delineate its probable mechanisms of action, effects on key signaling pathways, and its potential as an anti-cancer agent. This guide offers detailed experimental protocols for investigating its effects on cancer cells and presents available quantitative data to support future research endeavors.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic strategies. One such strategy involves the repurposing of existing drugs with known safety profiles. Chloroquine (CQ), a 4-aminoquinoline drug, has long been used for the treatment of malaria and certain autoimmune diseases.[1] In recent years, a growing body of evidence has highlighted its potential as an anti-cancer agent, primarily through its ability to inhibit autophagy, a cellular self-degradation process that cancer cells often exploit to survive under stressful conditions.[2][3]

Desethylchloroquine is the primary and pharmacologically active metabolite of chloroquine.[4] As such, understanding its specific interactions with cancer cells is crucial for developing more targeted and potentially more effective therapeutic approaches. This guide focuses on Desethylchloroquine diphosphate, a salt form suitable for research applications, and its role in cancer cell line studies.

Mechanism of Action

Based on the well-documented mechanisms of chloroquine, Desethylchloroquine diphosphate is presumed to exert its anti-cancer effects through two primary, often interconnected, pathways: the inhibition of autophagy and the induction of apoptosis.

Autophagy Inhibition

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.[1] Cancer cells can hijack this process to recycle nutrients and maintain cellular homeostasis, thereby promoting their survival and resistance to therapy.[5]

Desethylchloroquine, like its parent compound, is a weak base that can freely diffuse across cellular membranes.[1] Once inside the acidic environment of the lysosome, it becomes protonated and trapped, leading to an increase in the lysosomal pH.[1][5] This de-acidification inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[6] The blockage of this final step of the autophagic flux leads to the accumulation of autophagosomes and dysfunctional organelles, ultimately triggering cellular stress and death.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. Many cancer cells develop mechanisms to evade apoptosis, contributing to their uncontrolled proliferation. Chloroquine and its derivatives have been shown to induce apoptosis in various cancer cell lines.[7][8]

The accumulation of cellular waste due to autophagy inhibition by Desethylchloroquine diphosphate can trigger the intrinsic apoptotic pathway. This is often mediated by lysosomal membrane permeabilization (LMP), which leads to the release of cathepsins and other hydrolytic enzymes into the cytoplasm.[9] These enzymes can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[8]

Key Signaling Pathways

The anti-cancer effects of Desethylchloroquine diphosphate are likely mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[10] Chloroquine has been shown to inhibit this pathway.[10] By extension, Desethylchloroquine diphosphate may also suppress the PI3K/Akt/mTOR signaling cascade. Inhibition of this pathway can lead to decreased cell proliferation and can also induce autophagy. The concomitant inhibition of autophagy by Desethylchloroquine diphosphate would create a synthetic lethal scenario, enhancing its anti-cancer efficacy.

The p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. Studies have shown that chloroquine can induce the secretion of the tumor suppressor protein Par-4 in a p53-dependent manner, which is essential for tumor cell death and the inhibition of metastasis.[11] This suggests that the efficacy of Desethylchloroquine diphosphate may be influenced by the p53 status of the cancer cells under investigation.

Quantitative Data

While specific IC50 values for Desethylchloroquine diphosphate in cancer cell lines are not widely published, data for chloroquine provides a valuable reference point. The IC50 values for chloroquine vary significantly depending on the cell line and the duration of treatment, generally ranging from the low micromolar to higher micromolar concentrations.[7][12] It is important to note that the acidic tumor microenvironment can reduce the efficacy of chloroquine by neutralizing its ability to inhibit autophagy.[13]

| Compound | Cancer Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |

| Chloroquine | HCT116 (Colon) | 2.27 | 72 | [12] |

| Chloroquine | 32816 (Head and Neck) | 25.05 | 72 | [12] |

| Chloroquine | A549 (Lung) | ~32 (growth inhibition) | 24-72 | [7] |

| Chloroquine | MDA-MB-231 (Breast) | Not specified | - | [14] |

| Chloroquine | HeLa (Cervical) | ~75 | 48 | [15] |

This table summarizes published IC50 values for Chloroquine as a proxy, highlighting the need for direct experimental determination for Desethylchloroquine diphosphate.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of Desethylchloroquine diphosphate on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Desethylchloroquine diphosphate and to calculate its IC50 value.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a stock solution of Desethylchloroquine diphosphate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Desethylchloroquine diphosphate. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the accumulation of the autophagosome marker LC3-II to assess the inhibition of autophagic flux.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Desethylchloroquine diphosphate at the desired concentration for the desired time. Include a control group treated with a known autophagy inducer (e.g., rapamycin or starvation) and a group treated with an autophagy inhibitor that acts at a different stage (e.g., 3-methyladenine) for comparison.

-

Lysosomal Inhibition (Optional but Recommended): To measure autophagic flux, a parallel set of wells should be co-treated with a lysosomal protease inhibitor (e.g., E64d and pepstatin A) or a v-ATPase inhibitor (e.g., bafilomycin A1) for the last 2-4 hours of the Desethylchloroquine diphosphate treatment.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). An accumulation of LC3-II in the absence of lysosomal inhibitors, and a further increase in their presence, indicates a blockage of autophagic flux.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Desethylchloroquine diphosphate at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways

Caption: Proposed mechanism of action for Desethylchloroquine diphosphate.

Experimental Workflow

References

- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine-mediated lysosomal dysfunction enhances the anticancer effect of nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 7. Chloroquine inhibits cell growth and induces cell death in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor and antimetastatic activities of chloroquine diphosphate in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Study Shows Promise for Repurposing Anti-Malarial Drug for Cancer Treatment | UKNow [uknow.uky.edu]

- 12. Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acidic extracellular pH neutralizes the autophagy-inhibiting activity of chloroquine: Implications for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Desethylchloroquine Diphosphate: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethylchloroquine diphosphate, the major active metabolite of the well-known antimalarial and immunomodulatory drug chloroquine, is a compound of significant interest in pharmaceutical research.[1][2] Its pharmacological activities, including antiplasmodial action and inhibition of autophagy and toll-like receptors (TLRs), warrant a thorough understanding of its chemical and physical characteristics.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of Desethylchloroquine diphosphate, complete with detailed experimental protocols and visual representations of its metabolic generation and inhibitory pathways.

Chemical and Physical Properties

Desethylchloroquine diphosphate is a salt form of Desethylchloroquine, a derivative of chloroquine formed primarily by the action of cytochrome P450 enzymes CYP2C8 and CYP3A4. The diphosphate salt exhibits improved solubility in aqueous solutions, a critical factor for research and potential pharmaceutical formulations.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Name | N4-(7-chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine, diphosphate | [3] |

| CAS Number | 247912-76-1 | [4][5][6] |

| Molecular Formula | C₁₆H₂₂ClN₃ · 2H₃PO₄ | [4][5][6] |

| Molecular Weight | 487.81 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥95% (HPLC), ≥98% | [5] |

| Solubility | Soluble in water (50 mg/mL with heating/sonication), DMSO (2.63 mg/mL with heating), slightly soluble in chloroform and methanol. | [1][3] |

| Storage Conditions | 2-8°C, protect from light. |

Stability

Desethylchloroquine diphosphate is a relatively stable compound under appropriate storage conditions. Commercial suppliers indicate a stability of at least one to two years when stored at 2-8°C and protected from light.[3][5] Studies on the parent compound, chloroquine, have shown it to be stable in whole blood and plasma at various temperatures, which suggests a degree of stability for its metabolites under similar biological conditions.[7]

Degradation of the related compound, hydroxychloroquine, has been observed under forced conditions such as electron beam irradiation, leading to the formation of desethylated and other degradation products.[8] While specific degradation pathways for Desethylchloroquine diphosphate have not been extensively detailed in the available literature, it is reasonable to presume that it may be susceptible to oxidative and photolytic degradation under harsh conditions.

Experimental Protocols

Synthesis of Desethylchloroquine

The following protocol is adapted from the synthesis of deuterated Desethylchloroquine and outlines a potential route for the preparation of the unlabeled compound.[4]

Experimental Workflow for Synthesis of Desethylchloroquine

Caption: A simplified workflow for the synthesis of Desethylchloroquine.

-

Condensation: 4,7-dichloroquinoline is reacted with N-ethyl-1,4-pentanediamine in a suitable solvent under elevated temperature to facilitate the condensation reaction.

-